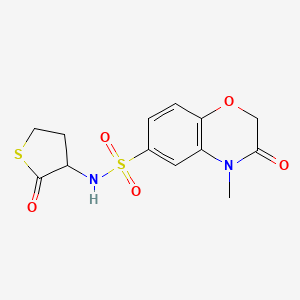
4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-5-(ジエチルアミノ)-3H-1,2-ジチオール-3-チオンは、その独特な構造と性質で知られる化学化合物です。これは、硫黄を含むヘテロ環であるジチオレンチオン類に属します。
2. 製法
合成経路と反応条件
4-クロロ-5-(ジエチルアミノ)-3H-1,2-ジチオール-3-チオンの合成は、通常、4-クロロ-3H-1,2-ジチオール-3-チオンとジエチルアミンを反応させることで行われます。反応は、目的の生成物を高純度で高収率で得るために、制御された条件下で行われます。このプロセスには、以下の手順が含まれます。
出発物質: 4-クロロ-3H-1,2-ジチオール-3-チオンとジエチルアミン。
反応条件: 反応は通常、窒素やアルゴンなどの不活性雰囲気下で行われ、酸化を防ぎます。反応速度を制御するために、温度は約0〜5℃に維持されます。
反応機構: ジエチルアミンは、ジチオール環の硫黄原子を攻撃し、目的の生成物を生成します。
工業生産方法
工業的な設定では、4-クロロ-5-(ジエチルアミノ)-3H-1,2-ジチオール-3-チオンの生産は、実験室での合成プロセスをスケールアップする必要があります。重要な考慮事項には以下が含まれます。
反応器の設計: 大量を処理し、正確な温度制御を維持できる反応器を使用します。
精製: 最終生成物の高純度を確保するために、再結晶またはクロマトグラフィーなどの技術を採用します。
安全対策: 反応性の中間体を処理し、危険な化学物質への暴露を防ぐために、安全プロトコルを実装します。
3. 化学反応解析
反応の種類
4-クロロ-5-(ジエチルアミノ)-3H-1,2-ジチオール-3-チオンは、さまざまな化学反応を起こします。それらには以下が含まれます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: 還元反応は、チオールまたはその他の還元された硫黄種を生成する可能性があります。
置換: 化合物中の塩素原子は、アミンやチオールなどの他の求核剤で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)と過マンガン酸カリウム(KMnO₄)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
置換: アンモニア(NH₃)やチオール(R-SH)などの求核剤を、穏やかな条件下で使用できます。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: チオールまたは還元された硫黄種。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
4-クロロ-5-(ジエチルアミノ)-3H-1,2-ジチオール-3-チオンは、いくつかの科学研究で応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な抗酸化特性と酵素活性を調節する能力について研究されています。
医学: 抗炎症作用や抗癌作用を含む、潜在的な治療効果について調査されています。
産業: 導電性ポリマーなど、ユニークな特性を持つ新素材の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-chloro-3H-1,2-dithiole-3-thione with diethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process involves the following steps:
Starting Materials: 4-chloro-3H-1,2-dithiole-3-thione and diethylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Reaction Mechanism: The diethylamine attacks the sulfur atom in the dithiole ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. The key considerations include:
Reactor Design: Using reactors that can handle large volumes and maintain precise temperature control.
Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.
Safety Measures: Implementing safety protocols to handle the reactive intermediates and prevent exposure to hazardous chemicals.
化学反応の分析
Types of Reactions
4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to modulate enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.
作用機序
4-クロロ-5-(ジエチルアミノ)-3H-1,2-ジチオール-3-チオンの作用機序には、さまざまな分子標的との相互作用が含まれます。
分子標的: この化合物は、酵素やタンパク質と相互作用し、その活性を調節できます。
関与する経路: それは、フリーラジカルを捕捉して酸化損傷を軽減することにより、酸化ストレス経路に影響を与える可能性があります。
生物学的効果: この化合物の抗酸化特性は、炎症の軽減や癌細胞の増殖の阻害など、その潜在的な治療効果に貢献します。
6. 類似の化合物との比較
類似の化合物
4-クロロ-5-(ジメチルアミノ)-3H-1,2-ジチオール-3-チオン: ジエチルアミノ基ではなく、ジメチルアミノ基を持つ類似の構造。
4-クロロ-5-(メチルアミノ)-3H-1,2-ジチオール-3-チオン: メチルアミノ基が含まれています。
4-クロロ-5-(エチルアミノ)-3H-1,2-ジチオール-3-チオン: エチルアミノ基が含まれています。
独自性
4-クロロ-5-(ジエチルアミノ)-3H-1,2-ジチオール-3-チオンは、その特定のジエチルアミノ置換によってユニークであり、これはその反応性と生物活性に影響を与える可能性があります。この置換は、そのアナログと比較して、その溶解性、安定性、および生物学的標的との相互作用を強化する可能性があります。
類似化合物との比較
Similar Compounds
4-chloro-5-(dimethylamino)-3H-1,2-dithiole-3-thione: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-chloro-5-(methylamino)-3H-1,2-dithiole-3-thione: Contains a methylamino group.
4-chloro-5-(ethylamino)-3H-1,2-dithiole-3-thione: Contains an ethylamino group.
Uniqueness
4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione is unique due to its specific diethylamino substitution, which can influence its reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets compared to its analogs.
特性
分子式 |
C7H10ClNS3 |
|---|---|
分子量 |
239.8 g/mol |
IUPAC名 |
4-chloro-5-(diethylamino)dithiole-3-thione |
InChI |
InChI=1S/C7H10ClNS3/c1-3-9(4-2)6-5(8)7(10)12-11-6/h3-4H2,1-2H3 |
InChIキー |
ATHQGYRPAAQESM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C(=S)SS1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11471752.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471754.png)
![2-{4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazino}-1-ethanol](/img/structure/B11471756.png)
![2,4,5-trimethyl-N-[(1Z)-4-oxo-3-[(phenylsulfonyl)amino]naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11471760.png)
![5-Oxo-3-phenyl-7-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471761.png)

![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11471768.png)
![7-(3,4-dimethoxyphenyl)-3-(pyridin-3-yl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11471779.png)
![9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11471785.png)
![3-(2,3-Dimethoxyphenyl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}-1-propanone](/img/structure/B11471800.png)
![10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one](/img/structure/B11471808.png)
![5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(4-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11471820.png)
![1-(1H-benzimidazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11471839.png)
![4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11471841.png)
